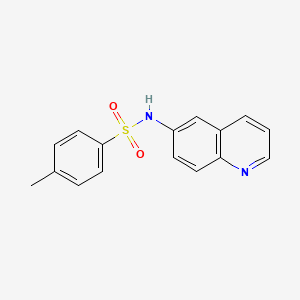
4-methyl-N-quinolin-6-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-quinolin-6-ylbenzenesulfonamide is a chemical compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 It is known for its unique structure, which includes a quinoline ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-quinolin-6-ylbenzenesulfonamide typically involves the reaction of 4-methylquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-quinolin-6-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in methanolic medium, resulting in the formation of sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Methanol, Britton-Robinson buffers, and KCl solution are commonly used reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-methyl-N-quinolin-6-ylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-N-quinolin-6-ylbenzenesulfonamide involves the oxidation of the sulfonamide group. This process is predominantly diffusion-controlled, with an important adsorptive component. The compound’s interaction with molecular targets and pathways is influenced by its unique structure, which allows it to bind to specific sites on biological molecules .
Comparison with Similar Compounds
4-methyl-N-quinolin-6-ylbenzenesulfonamide can be compared with other similar compounds, such as:
4-methyl-N-quinolin-8-ylbenzenesulfonamide: This compound has a similar structure but differs in the position of the quinoline ring substitution.
Sulfonamide derivatives: Various sulfonamide derivatives share similar chemical properties and applications but differ in their specific structures and reactivity.
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-N-quinolin-6-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-14-6-9-16-13(11-14)3-2-10-17-16/h2-11,18H,1H3 |
InChI Key |
OAKHDXJUOUHIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


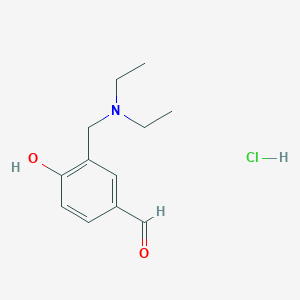
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
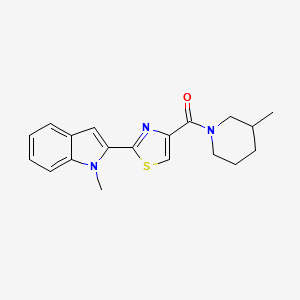
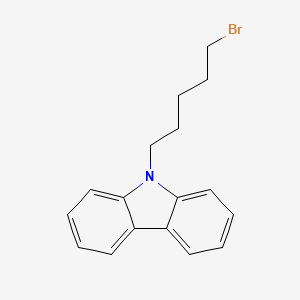
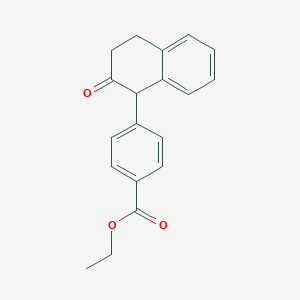
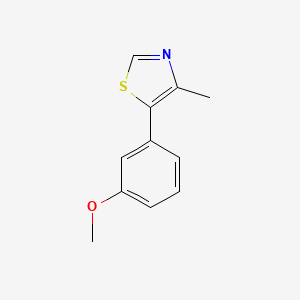
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
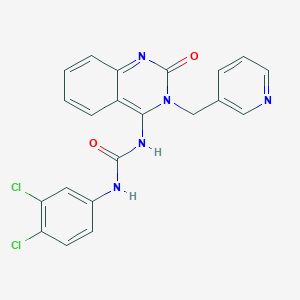
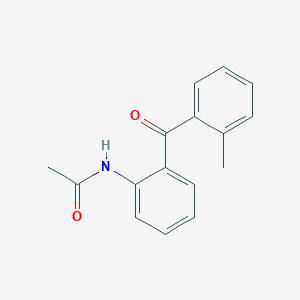
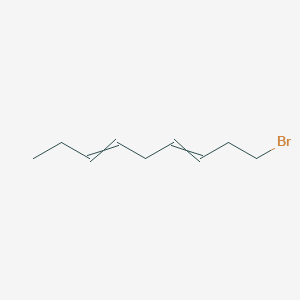
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
